molecular formula C6H10N2O2 B1352999 N-(2-Cyanoethyl)-DL-alanine CAS No. 63905-32-8

N-(2-Cyanoethyl)-DL-alanine

Cat. No.: B1352999
CAS No.: 63905-32-8
M. Wt: 142.16 g/mol
InChI Key: NGTORYSYDRDVFM-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-DL-alanine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyanoethyl group attached to the nitrogen atom of the alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-DL-alanine typically involves the reaction of alanine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, where the amino group of alanine attacks the carbon-carbon double bond of acrylonitrile, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)-DL-alanine undergoes various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanoethyl group can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanoethyl)-DL-alanine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: It can be used in studies related to amino acid metabolism and protein synthesis. Its incorporation into peptides and proteins can help in understanding the role of cyanoethyl groups in biological systems.

    Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. Its derivatives may exhibit pharmacological properties that can be explored for therapeutic purposes.

    Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-DL-alanine involves its interaction with various molecular targets and pathways. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the presence of the cyano group can affect the compound’s reactivity and stability, impacting its overall biological activity.

Comparison with Similar Compounds

    N-(2-Cyanoethyl)glycine: Similar structure but with glycine instead of alanine.

    N-(2-Cyanoethyl)-L-alanine: The L-isomer of the compound.

    N-(2-Cyanoethyl)-D-alanine: The D-isomer of the compound.

Uniqueness: N-(2-Cyanoethyl)-DL-alanine is unique due to its racemic mixture, containing both D- and L-isomers. This property can influence its reactivity and interactions with biological systems, making it distinct from its individual isomers. Additionally, the presence of the cyanoethyl group provides unique chemical reactivity that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

2-(2-cyanoethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTORYSYDRDVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404036, DTXSID00878822
Record name N-(2-Cyanoethyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-<2-cyano-ethyl>-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-32-8, 51078-47-8
Record name DL-Alanine, N-(2-cyanoethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Cyanoethyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-<2-cyano-ethyl>-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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